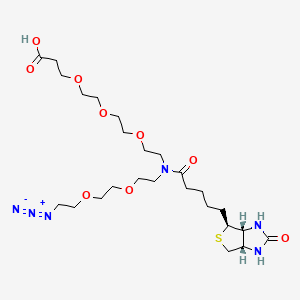

N-(Azido-PEG2)-N-biotin-PEG3-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNKRLXUFZIVFG-ZFGGDYGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N6O9S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG2)-N-biotin-PEG3-acid is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications in research and drug development. This guide provides a comprehensive overview of its chemical properties, core functionalities, and key applications. Detailed experimental protocols for its use in bioconjugation, particularly through "click chemistry" and amine acylation, are presented. Furthermore, this document illustrates its role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) through structured data, detailed methodologies, and visual diagrams.

Introduction

In the realm of bioconjugation, precision and control are paramount. Heterobifunctional linkers are essential tools that enable the covalent linkage of two different biomolecules or a biomolecule and a small molecule therapeutic. This compound is a versatile linker that offers two distinct reactive functionalities: an azide (B81097) group and a carboxylic acid. The azide group facilitates highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies.

The branched PEG structure of this linker imparts several advantageous properties. The PEG chains enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and can improve pharmacokinetic profiles in therapeutic applications.[1] The biotin (B1667282) moiety serves as a powerful affinity tag for detection, purification, and signal amplification through its high-affinity interaction with avidin (B1170675) or streptavidin.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C25H44N6O9S |

| Molecular Weight | 604.7 g/mol [2] |

| CAS Number | 2112731-59-4[2] |

| Purity | >96%[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage | Store at -20°C, desiccated |

Core Functionalities and Applications

The unique trifunctional nature of this compound (azide, carboxylic acid, and biotin) allows for its use in a variety of complex bioconjugation strategies.

Click Chemistry

The azide group is a bioorthogonal handle that reacts specifically with alkyne-containing molecules. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

Amine Acylation

The carboxylic acid can be activated, typically with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) such as EDC, to form a reactive NHS ester. This ester readily reacts with primary amines on proteins or other molecules to form stable amide bonds.

Biotin-Avidin Affinity

The biotin group allows for the highly specific and strong interaction with avidin or streptavidin. This can be utilized for:

-

Purification: Affinity chromatography using immobilized avidin or streptavidin.

-

Detection: Using enzyme-conjugated streptavidin in techniques like ELISA and Western blotting.

-

Signal Amplification: Building layered detection systems.

Key Applications

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.

-

PROteolysis TArgeting Chimeras (PROTACs): It can link a target-binding ligand and an E3 ligase-binding ligand to induce the degradation of a specific protein.[3]

-

Drug Delivery and Targeting: The PEG chains can improve the pharmacokinetic properties of drugs, and the linker can be used to attach targeting moieties.[1]

-

Proteomics and Cell Surface Labeling: The biotin tag enables the enrichment and identification of labeled proteins.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to a protein via its primary amines.

Materials:

-

This compound

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester.

-

-

Protein Conjugation:

-

Immediately add the activated linker solution to the protein solution at a desired molar excess (typically 10-20 fold excess of linker to protein).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

-

Characterization:

-

Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., the product from protocol 4.1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer.

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide- and alkyne-containing molecules.

-

Add THPTA to the reaction mixture (typically at a concentration to achieve a 4:1 ligand to copper ratio).

-

Add CuSO4 to the reaction mixture (typically 50-100 µM final concentration).

-

Initiate the reaction by adding sodium ascorbate (typically 1-5 mM final concentration).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate using a suitable method such as affinity chromatography (if one of the components has a tag), size-exclusion chromatography, or HPLC.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involving this compound.

Figure 1: A generalized workflow for the conjugation of this compound to a protein via its primary amines.

Figure 2: A conceptual workflow for the assembly of a PROTAC molecule using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the utility of the biotin affinity tag, enables the construction of complex and highly functional bioconjugates. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this linker in a wide range of research and therapeutic contexts. As the fields of bioconjugation and targeted drug delivery continue to evolve, the demand for sophisticated linkers like this compound is expected to grow, further driving innovation in medicine and biotechnology.

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This reagent incorporates three key functional moieties: a biotin (B1667282) for affinity-based detection and purification, an azide (B81097) group for bioorthogonal "click chemistry" ligation, and a carboxylic acid for covalent attachment to primary amines. The strategic placement of these groups on a flexible PEG scaffold makes it a versatile tool in chemical biology, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

The PEGylated nature of the linker enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the distinct reactivity of each functional group allows for a controlled, stepwise conjugation strategy. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and workflow visualizations.

Structure and Physicochemical Properties

This compound is a complex molecule with a precisely defined structure that dictates its utility in bioconjugation.

Chemical Structure:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C25H44N6O9S | [1] |

| Molecular Weight | 604.7 g/mol | [1][2] |

| CAS Number | 2112731-59-4 | [1] |

| Purity | >96% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | [3] |

| Storage Conditions | Store at -20°C, protect from light | [3] |

Core Applications and Experimental Protocols

The unique trifunctional nature of this compound lends itself to a variety of applications, most notably in the construction of complex biomolecular architectures like PROTACs.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] this compound can serve as a versatile linker to connect a target-binding ligand and an E3 ligase-binding ligand. The biotin moiety can be used for the detection and purification of the final PROTAC or its intermediates.

Below is a logical workflow for the synthesis of a PROTAC using this linker.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound. The order of conjugation (amine coupling followed by click chemistry) can be reversed depending on the stability and functional groups of the ligands.

Materials:

-

This compound

-

Target-binding ligand with a primary amine

-

E3 ligase-binding ligand with a terminal alkyne

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

-

Streptavidin-functionalized resin

-

Phosphate-buffered saline (PBS), pH 7.4

-

Elution buffer (e.g., PBS with 2-8 M Guanidine-HCl or a low pH buffer)

Step 1: Activation of Carboxylic Acid and Coupling to Amine-Containing Ligand

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing target-binding ligand (1 equivalent) in anhydrous DMF.

-

Add the solution of the activated linker to the ligand solution and stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a DCM/methanol gradient.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the product from Step 1 (1 equivalent) and the alkyne-containing E3 ligase ligand (1.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

In another vial, prepare a solution of CuSO4 (0.5 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 3: Purification of the Final PROTAC

-

The crude PROTAC from Step 2 can be purified by preparative reverse-phase HPLC.

-

For affinity purification, dissolve the crude PROTAC in PBS and apply it to a column packed with streptavidin-functionalized resin.

-

Wash the column extensively with PBS to remove unreacted starting materials and byproducts.

-

Elute the biotinylated PROTAC using an appropriate elution buffer.

-

Desalt the eluted fractions using a desalting column or dialysis.

-

Characterize the final product by LC-MS and NMR.

Characterization of Conjugates

The successful synthesis of conjugates with this compound can be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): ESI-MS is a powerful tool to confirm the molecular weight of the intermediates and the final conjugate. The expected mass increase upon conjugation with the linker is 604.7 Da. Further modifications will result in corresponding mass shifts.[6]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to monitor the progress of the reaction and to purify the final product. The retention time of the conjugate will be different from that of the starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final conjugate.

-

SDS-PAGE and Western Blotting: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the modified protein. The biotin tag can be detected by a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

Signaling Pathways and Logical Relationships

The application of PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its unique trifunctional design allows for the controlled and stepwise assembly of complex biomolecular conjugates. The inclusion of a biotin handle simplifies the detection and purification of these conjugates. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this reagent in the synthesis of PROTACs and other advanced bioconjugates. As the field of targeted protein degradation continues to evolve, the demand for sophisticated linkers like this compound is expected to grow.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to the Chemical Properties of Azido-PEG-biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Azido-PEG-biotin linkers. These trifunctional molecules are indispensable tools in modern bioconjugation, chemical biology, and drug development, enabling the precise and efficient labeling, detection, and isolation of biomolecules.

Core Chemical Properties

Azido-PEG-biotin linkers are heterobifunctional molecules composed of three key components: an azide (B81097) group (-N₃), a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] This unique architecture provides a versatile platform for a wide range of bioconjugation strategies.

-

Azide Group: The terminal azide group serves as a reactive handle for "click chemistry," a set of highly efficient and bioorthogonal ligation reactions.[2] It allows for the specific and covalent attachment of the linker to molecules containing an alkyne or a strained cyclooctyne (B158145) group.[1] This bioorthogonal reactivity is a significant advantage as it allows for conjugation in complex biological mixtures with minimal cross-reactivity with native functional groups.[2]

-

Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that offers several critical advantages. It significantly enhances the aqueous solubility of the entire molecule and its conjugates, which is crucial for biological applications.[3] The PEG spacer also reduces steric hindrance, ensuring that the terminal functional groups (azide and biotin) are readily accessible for their respective reactions.[3] The length of the PEG chain can be varied to optimize spacing and solubility for specific applications.[4]

-

Biotin Moiety: Biotin exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins.[5] This strong, non-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[4]

Data Presentation: Physical and Chemical Properties

The following tables summarize key quantitative data for Azido-PEG-biotin linkers.

Table 1: Solubility of Azido-PEG-biotin Linkers

| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Biotin-PEG3-Azide | DMSO | 44.45 | 100 |

| Biotin-PEG3-Azide | Water | 44.45 | 100 |

| Biotin-azide (no PEG) | DMSO | ~5 | - |

| Biotin-azide (no PEG) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 | - |

Data compiled from various sources.[6] The PEG linker significantly enhances aqueous solubility.

Table 2: Chemical Identification of a Representative Azido-PEG-biotin Linker (Biotin-PEG3-Azide)

| Property | Value |

| Molecular Formula | C₁₈H₃₂N₆O₅S |

| Molecular Weight | 444.55 g/mol |

| CAS Number | 875770-34-6 |

| Appearance | White to off-white solid |

| Purity | ≥95% (HPLC) |

Data for Biotin-PEG3-Azide.

Experimental Protocols

This section provides detailed methodologies for the use of Azido-PEG-biotin linkers in common bioconjugation workflows.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an Azido-PEG-biotin linker using a copper(I) catalyst.

Materials:

-

Alkyne-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

Azido-PEG-biotin linker

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM)

-

Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM, freshly prepared)

-

Quenching solution (e.g., 50 mM EDTA)

-

Purification column (e.g., desalting column or dialysis cassette)

Procedure:

-

Prepare Azido-PEG-biotin Stock Solution: Dissolve the Azido-PEG-biotin linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the Azido-PEG-biotin stock solution. A 10- to 50-fold molar excess of the biotin linker over the protein is a common starting point.[2]

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the chelating ligand solution. A 1:5 molar ratio of copper to ligand is often used.[2]

-

Initiate the Reaction: Add the catalyst premix to the protein/azide mixture. Then, add the freshly prepared sodium ascorbate (B8700270) solution to initiate the click reaction. The final concentrations are typically in the range of 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.[2]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[7]

-

Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.

-

Purification: Remove excess reagents by size-exclusion chromatography or dialysis.[7]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of a biomolecule containing a strained alkyne (e.g., DBCO) with an Azido-PEG-biotin linker.

Materials:

-

DBCO-modified protein

-

Azido-PEG-biotin linker

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions: Dissolve the Azido-PEG-biotin linker in DMSO to a 10 mM stock solution. Prepare the DBCO-modified protein in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, add the Azido-PEG-biotin stock solution to the DBCO-modified protein solution. A 2- to 5-fold molar excess of the azide linker is typically sufficient.[8]

-

Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation.[8]

-

Purification: Purify the biotinylated protein conjugate to remove unreacted Azido-PEG-biotin using an appropriate method such as size-exclusion chromatography.[8]

Protocol for Biotin Quantification using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.

Materials:

-

Biotinylated protein sample (purified from excess free biotin)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Ensure all free biotin is removed from the protein sample through dialysis or desalting.[5]

-

Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[5]

-

Sample Measurement: Add the biotinylated protein sample to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm after the reading stabilizes.[5]

-

Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can then be calculated.[5][9]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Azido-PEG-biotin linkers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Applications of Bifunctional Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Bifunctional biotinylation reagents are powerful tools in the modern life sciences, enabling the specific labeling and subsequent detection, purification, or targeting of biomolecules. These reagents consist of a biotin (B1667282) moiety, a reactive group for covalent attachment to a target molecule, and a spacer arm that can be either cleavable or non-cleavable. The remarkable and highly specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, as low as 10⁻¹⁵ M) forms the basis of their widespread utility in a vast array of applications, from fundamental research to the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the core applications of bifunctional biotinylation reagents, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their effective implementation in the laboratory.

Core Concepts of Bifunctional Biotinylation Reagents

Bifunctional biotinylation reagents are classified based on the reactive group that targets specific functional groups on biomolecules. The choice of reagent is critical and depends on the nature of the target molecule and the experimental goals.

Types of Reactive Groups:

-

Amine-reactive: These are the most common type, targeting primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most prevalent class. While standard NHS-biotin requires an organic solvent, water-soluble Sulfo-NHS-biotin is ideal for labeling cell surface proteins as it does not permeate the cell membrane.[3]

-

Sulfhydryl-reactive: These reagents target free sulfhydryl groups (-SH) in cysteine residues. Maleimide and iodoacetyl derivatives are commonly used for cysteine-specific labeling, which is advantageous when amine modification could inactivate a protein.[3]

-

Carboxyl-reactive: Carbodiimide chemistry is employed to activate carboxyl groups (-COOH) for reaction with amine-containing biotin derivatives. This is useful for labeling proteins with few accessible primary amines.

-

Carbonyl-reactive: Hydrazide and alkoxyamine derivatives of biotin react with aldehydes and ketones, which can be generated by oxidizing carbohydrate moieties on glycoproteins.

-

Photoreactive: Aryl azide-containing reagents become reactive upon UV light exposure and non-specifically label nearby molecules by forming covalent bonds with C-H or N-H groups.[3] This is useful when target molecules lack other reactive functional groups.[3]

Cleavable vs. Non-Cleavable Linkers:

A key feature of bifunctional biotinylation reagents is the nature of the spacer arm.

-

Non-cleavable linkers form a stable, permanent bond. This is suitable for applications where the continued presence of the biotin tag does not interfere with downstream analysis.[4]

-

Cleavable linkers contain a labile bond, such as a disulfide bridge (cleaved by reducing agents), an acid-labile group, or a photocleavable moiety.[4] This allows for the removal of the biotin tag after its function, such as affinity capture, is complete. The ability to release the native, unmodified protein is a significant advantage in many proteomic workflows, particularly for mass spectrometry analysis where the biotin tag can interfere with data interpretation.[4]

Quantitative Data Summary

The selection of a biotinylation reagent and strategy can significantly impact experimental outcomes. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of Cleavable vs. Non-Cleavable Biotinylation Reagents in Proteomics

| Feature | Cleavable Reagent (e.g., DADPS-biotin) | Non-Cleavable Reagent (e.g., Biotin-alkyne) | Reference |

| Protein Identifications (BONCAT) | >50% more proteins identified and quantified | Lower number of identified proteins | [4][5] |

| Biotinylated Peptide Identification (LC-MS/MS) | 88% | 76% | [4] |

| Peptide Recovery (from streptavidin) | 85-96% (with HFIP elution) | Lower recovery with harsh elution | [6] |

DADPS: dialkoxydiphenylsilane; BONCAT: biorthogonal non-canonical amino acid tagging; LC-MS/MS: liquid chromatography-tandem mass spectrometry; HFIP: hexafluoro-2-propanol.

Table 2: Biotinylation Efficiency of NHS-Ester Reagents

| Parameter | Condition | Result | Reference |

| Molar Excess of Reagent | 20-fold molar excess of Sulfo-NHS-SS-Biotin to protein | Efficient biotinylation observed in studies | [7] |

| pH of Reaction | pH 7 to 7.9 | % incorporation of biotin increases with increasing basicity | [8] |

| Median % Incorporation (Antibodies) | Sulfo-NHS-LC-Biotin at 2 mg/ml, Challenge Ratio 10 | 46% (for 140 different antibodies) | [8] |

Key Applications and Experimental Protocols

Protein-Protein Interaction Studies

Bifunctional biotinylation reagents are instrumental in elucidating protein-protein interactions (PPIs) within their native cellular environment.

In this classic approach, a protein of interest ("bait") is biotinylated, and its interacting partners ("prey") are co-purified using streptavidin-coated beads.

Experimental Workflow for Affinity Purification of a Biotinylated Protein Complex

BioID is a powerful technique for identifying proteins in close proximity to a protein of interest in living cells.[9] It utilizes a promiscuous biotin ligase (BirA) fused to a "bait" protein. When biotin is added to the cell culture medium, BirA generates reactive biotinyl-5'-AMP that diffuses and covalently labels primary amines of nearby proteins within a ~10 nm radius.[1] These biotinylated proteins can then be purified and identified by mass spectrometry.

Principle of Proximity-Dependent Biotinylation (BioID)

Detailed Protocol for Proximity-Dependent Biotinylation (BioID)

This protocol is adapted from established BioID methodologies.[9][10]

-

Vector Construction: Clone the gene of interest in-frame with the BirA* gene in an appropriate expression vector.

-

Cell Line Generation: Transfect the construct into the desired cell line and select for stable expression.

-

Expression and Biotin Labeling:

-

Culture the cells expressing the BirA*-fusion protein.

-

Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours to induce biotinylation.

-

-

Cell Lysis:

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors and detergents (e.g., RIPA buffer).

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated magnetic beads for 3-4 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specific binders. A typical wash series includes washes with lysis buffer, high salt buffer, and a final wash with a low salt buffer.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Digest the proteins overnight with trypsin.

-

Collect the supernatant containing the peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cell Surface Protein Labeling

Bifunctional biotinylation reagents are widely used to label and isolate cell surface proteins for subsequent analysis.[11] Water-soluble reagents like Sulfo-NHS-biotin are particularly useful as they do not cross the cell membrane, ensuring specific labeling of extracellularly exposed proteins.

Experimental Workflow for Cell Surface Protein Biotinylation and Isolation

Detailed Protocol for Cell Surface Protein Biotinylation

This protocol is based on commonly used procedures for labeling and isolating cell surface proteins.[12][13]

-

Cell Culture: Grow cells to 85-95% confluency in a culture dish.

-

Washing:

-

Place the dish on ice and gently wash the cells twice with ice-cold PBS to remove media proteins.

-

-

Biotinylation:

-

Prepare a fresh solution of Sulfo-NHS-SS-Biotin (a cleavable reagent) in ice-cold PBS (typically 0.25-0.5 mg/mL).

-

Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate on a rocking platform for 30 minutes at 4°C.

-

-

Quenching:

-

Aspirate the biotinylation solution and add a quenching solution (e.g., PBS containing 100 mM glycine or Tris) to quench any unreacted reagent.

-

Incubate for 5-10 minutes at 4°C.

-

-

Cell Harvest and Lysis:

-

Wash the cells again with ice-cold PBS.

-

Lyse the cells directly on the plate with a suitable lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Purification and Analysis:

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with streptavidin agarose (B213101) beads to capture the biotinylated cell surface proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins. If a cleavable reagent like Sulfo-NHS-SS-Biotin was used, elution can be performed by adding a reducing agent (e.g., DTT).

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Antibody-Drug Conjugates (ADCs)

Bifunctional biotinylation reagents are increasingly being used in the development and characterization of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.

Biotinylation can be employed in several aspects of ADC development:

-

Purification: The strong and specific biotin-streptavidin interaction provides an efficient method for purifying biotin-labeled ADCs during their development.[]

-

Characterization: Biotinylation allows for the immobilization of ADCs on streptavidin-coated surfaces for various analytical techniques, such as ELISAs, to assess their binding properties and concentration.[]

-

Linker Technology: Biotinylation reagents can be incorporated into the linker that connects the drug to the antibody, potentially adding new functionalities or enabling more complex conjugation strategies.[]

Schematic of an Antibody-Drug Conjugate with a Biotinylated Linker

Conclusion

Bifunctional biotinylation reagents are versatile and indispensable tools for researchers, scientists, and drug development professionals. Their utility spans a wide range of applications, from fundamental studies of protein interactions and cellular organization to the development of sophisticated biotherapeutics like ADCs. A thorough understanding of the different types of reagents, their reactivity, and the nature of their spacer arms is crucial for designing and executing successful experiments. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively harness the power of biotinylation to advance their scientific endeavors.

References

- 1. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioID screening of biotinylation sites using the avidin-like protein Tamavidin 2-REV identifies global interactors of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]

- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesoscale.com [mesoscale.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. scribd.com [scribd.com]

N-(Azido-PEG2)-N-biotin-PEG3-acid molecular weight and formula

This guide provides detailed information on the physicochemical properties of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 604.72 g/mol | [1][2] |

| Molecular Formula | C₂₅H₄₄N₆O₉S | [2][3][4] |

| CAS Number | 2112731-59-4 | [3][5] |

Molecular Structure and Components

This compound is a branched molecule incorporating three key functional components: a biotin (B1667282) moiety, an azide (B81097) group, and a carboxylic acid, interconnected by polyethylene (B3416737) glycol (PEG) linkers. This architecture allows for its use in bioconjugation and targeted protein degradation applications.

Caption: Structural components of the this compound molecule.

Experimental Protocols

Due to the nature of this molecule as a chemical reagent, detailed experimental protocols would be specific to its application (e.g., click chemistry, ligand conjugation, PROTAC assembly). A general workflow for a click chemistry reaction is outlined below.

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Solubility of N-(Azido-PEG2)-N-biotin-PEG3-acid in DMSO and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and diagnostic applications due to its azide (B81097) and biotin (B1667282) functionalities, which allow for sequential or dual "click" chemistry and biotin-streptavidin interactions. Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for its effective use in experimental design and application.

Physicochemical Properties and Solubility Data

This compound is a branched molecule incorporating both an azide group for covalent modification via click chemistry and a biotin moiety for high-affinity binding to streptavidin. The polyethylene glycol (PEG) spacers enhance the molecule's hydrophilicity and can improve the solubility and pharmacokinetic properties of the conjugated biomolecules.

For comparison, the solubility of a related linear compound, Biotin-PEG3-Azide, has been quantitatively determined. It is important to note that while this provides a useful reference, the branched nature and the additional carboxylic acid group of this compound will influence its specific solubility. Another manufacturer of a branched biotin-PEG-azide compound, N-(Biotin-PEG2)-N-Bis(PEG3-azide), qualitatively states that it is soluble in water and DMSO[1]. Similarly, a product page for Biotin-PEG3-N3 indicates its solubility in water and DMSO[2].

| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Biotin-PEG3-Azide (linear) | DMSO | 44.45 | 100 |

| Biotin-PEG3-Azide (linear) | Water | 44.45 | 100 |

Data for Biotin-PEG3-Azide is provided as a reference for a structurally similar compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on standard methods for PEGylated compounds[3].

Objective: To determine the equilibrium solubility of this compound in DMSO and water.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mechanical shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume of DMSO and water (or PBS for physiological relevance).

-

Ensure that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Seal the vials and place them on a mechanical shaker or rotator.

-

Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis to a concentration within the calibrated range of the instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

A standard curve of known concentrations of this compound should be prepared and run in parallel to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility of the compound in the respective solvent under the tested conditions.

-

Applications and Workflow

This compound is a versatile tool in biomedical research. Its primary application lies in its use as a linker to connect different molecular entities. The azide group can react with alkyne- or cyclooctyne-modified molecules through "click" chemistry, a highly efficient and bioorthogonal reaction[4][5]. The biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be used for purification, detection, or immobilization.

A common workflow involving this type of linker is in the development of targeted drug conjugates or diagnostic probes.

In this workflow, the this compound linker is first conjugated to an alkyne-modified biomolecule via a click chemistry reaction. The resulting biotinylated biomolecule can then be used in various applications, such as immobilization on a streptavidin-coated surface for biosensor development or for detection using a streptavidin-conjugated reporter enzyme or fluorophore.

Another key application area is in the construction of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a target-binding ligand and an E3 ligase-binding ligand[2].

This diagram illustrates the conceptual role of a linker like this compound in bringing a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The biotin moiety in this specific linker could also be exploited for purification or detection of the PROTAC molecule itself.

References

N-(Azido-PEG2)-N-biotin-PEG3-acid supplier and catalog number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional linker designed for advanced bioconjugation applications. This document details its chemical properties, supplier information, and a representative experimental protocol for its use in labeling and detection of biomolecules.

Introduction

This compound is a branched polyethylene (B3416737) glycol (PEG) linker that incorporates three key functional groups: a biotin (B1667282) moiety for strong and specific binding to streptavidin and avidin (B1170675), an azide (B81097) group for bioorthogonal "click" chemistry reactions, and a carboxylic acid for covalent attachment to amine-containing molecules. The PEG spacers (PEG2 and PEG3) enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes it a versatile tool in drug delivery, diagnostics, proteomics, and other areas of biomedical research.

Supplier and Catalog Information

A variety of suppliers offer this compound and related compounds. The following table summarizes key quantitative data for easy comparison.

| Supplier | Catalog Number | Product Name | Molecular Weight ( g/mol ) | Purity |

| Precise PEG | AG-7065 | This compound | 604.7 | >96%[1] |

| BroadPharm | BP-23574 | This compound | 604.7 | 98%[2] |

| AxisPharm | Not explicitly listed, but similar products available | This compound | 604.72 | ≥95% |

Core Applications and Methodologies

The unique trifunctional nature of this compound allows for a multitude of applications in bioconjugation and targeted therapies.

Bioorthogonal Labeling and Detection

The azide group enables the attachment of this linker to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[3]

Protein and Peptide Conjugation

The carboxylic acid moiety can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. This allows for the covalent attachment of the biotin and azide functionalities to a wide range of biomolecules.

Surface Immobilization and Purification

The high affinity of the biotin group for streptavidin and avidin can be exploited for the immobilization of conjugated molecules onto streptavidin-coated surfaces, such as microplates or beads. This is a common strategy for affinity purification and pull-down assays.

Drug Delivery and Targeting

In drug development, this linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. The PEG chains can improve the solubility and circulation half-life of the drug, while the biotin can be used for targeting or purification purposes.

Experimental Protocol: Labeling of an Alkyne-Modified Protein

This section provides a detailed methodology for a common application: the labeling of an alkyne-modified protein with this compound via a copper-catalyzed click reaction. This protocol is a representative example and may require optimization for specific applications.

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Copper(II) Sulfate (CuSO4) stock solution (100 mM in deionized water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water)

-

Sodium Ascorbate (B8700270) stock solution (100 mM, freshly prepared in deionized water)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

DMSO or DMF for dissolving the linker

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF. Store at -20°C.

-

Prepare the alkyne-modified protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

-

Alkyne-modified protein solution

-

This compound stock solution (to a final concentration of 100-500 µM)

-

CuSO4 stock solution (to a final concentration of 1 mM)

-

THPTA ligand stock solution (to a final concentration of 5 mM)

-

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

-

Purification:

-

Remove the excess unreacted linker and copper catalyst using a size-exclusion chromatography column (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.

-

-

Verification of Labeling:

-

Confirm the successful biotinylation of the protein using methods such as:

-

Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.

-

Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

The Core Mechanism of Azide-Alkyne Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug discovery and development to materials science and bioconjugation. Its appeal lies in its high efficiency, specificity, and biocompatibility. This technical guide provides an in-depth exploration of the core mechanisms of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its high yields and regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] This reaction exhibits a remarkable rate acceleration of up to 107 to 108 times compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The mechanism, while seemingly straightforward, involves a series of intricate steps mediated by a copper(I) catalyst.

Mechanism of Action

The precise mechanism of CuAAC has been a subject of extensive research, with evidence supporting the involvement of both mononuclear and dinuclear copper intermediates. The prevailing understanding points to a stepwise process rather than a concerted cycloaddition.[3]

The catalytic cycle is generally accepted to proceed as follows:

-

Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate.[3] The nature of this intermediate is a key point of discussion. While some studies suggest a mononuclear copper acetylide, compelling evidence, including kinetic studies, points towards the formation of a more reactive dinuclear or polynuclear copper acetylide species, particularly in the presence of accelerating ligands.[1][3][4]

-

Coordination of the Azide (B81097): The organic azide then coordinates to the copper-acetylide complex. In the dinuclear model, the azide binds to one copper center while the acetylide is bound to another, bringing the two reactive partners into close proximity.

-

Cycloaddition and Ring Formation: This is the rate-determining step. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing intermediate (a cuprate-triazolide).[5] This intermediate is unstable and rapidly rearranges.

-

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis, typically from a proton source in the reaction medium (e.g., solvent or an additive), to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, which can then enter a new catalytic cycle.

The Role of Ligands

The efficiency and biocompatibility of CuAAC are significantly enhanced by the use of copper-chelating ligands. These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), play a crucial role in:

-

Stabilizing the Cu(I) oxidation state: Copper(I) is prone to disproportionation and oxidation to the inactive copper(II) state. Ligands protect the copper(I) ion, maintaining its catalytic activity.[6][7]

-

Accelerating the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly increase the rate of the cycloaddition.

-

Preventing catalyst-mediated side reactions: In biological applications, ligands help to sequester the copper ions, reducing their cytotoxicity and preventing unwanted interactions with biomolecules.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[8][9] This reaction proceeds without the need for a metal catalyst, relying instead on the inherent ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide.

Mechanism of Action

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the thermal Huisgen cycloaddition.[8][10] The key difference lies in the significantly lower activation energy of the reaction due to the high energy of the strained alkyne.

-

The Role of Ring Strain: Cyclooctyne is the smallest stable cyclic alkyne. The ideal bond angle for an alkyne is 180°, but in an eight-membered ring, this angle is severely distorted. This distortion creates significant ring strain, raising the ground state energy of the cyclooctyne.

-

Concerted Cycloaddition: The azide, acting as a 1,3-dipole, reacts with the strained alkyne (the dipolarophile) in a single, concerted transition state. The release of the ring strain upon forming the more stable, planar triazole ring provides a strong thermodynamic driving force for the reaction.

-

Formation of Triazole Regioisomers: Unlike CuAAC, which is highly regioselective, SPAAC can produce a mixture of two triazole regioisomers (1,4- and 1,5-disubstituted). The ratio of these isomers depends on the structure of the cyclooctyne and the azide.

The Importance of Cyclooctyne Design

The kinetics of SPAAC are critically dependent on the structure of the cyclooctyne.[10] Significant research has been dedicated to designing cyclooctynes with enhanced reactivity to enable faster labeling at lower concentrations. Key strategies to increase reactivity include:

-

Increasing Ring Strain: Fusing the cyclooctyne to other ring systems, such as in dibenzocyclooctynes (DBCO) and bicyclononynes (BCN), further distorts the alkyne bond angles and increases the reaction rate.[10]

-

Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine atoms, can lower the energy of the LUMO of the alkyne, accelerating the reaction.[10]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their reactivity in SPAAC.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Cyclooctyne | OCT | 2.4 x 10⁻³ |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |

| Bicyclononyne | BCN | ~0.14 |

| Biarylazacyclooctynone | BARAC | 0.9 |

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[11] For comparison, the second-order rate constants for CuAAC reactions are typically in the range of 1 to 100 M⁻¹s⁻¹.[12]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the ligation of an azide-functionalized molecule to an alkyne-functionalized biomolecule.

Materials:

-

Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-functionalized cargo molecule

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water or DMSO)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized cargo molecule in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range. A slight excess (1.1-2 equivalents) of the non-limiting reagent is often used.

-

Ligand and Copper Addition: Add the copper-chelating ligand to the reaction mixture to a final concentration of 5 times the copper concentration (e.g., 0.5 mM ligand for 0.1 mM copper).

-

Initiation of the Reaction: To initiate the reaction, add the sodium ascorbate solution to a final concentration of 1-5 mM, followed by the CuSO₄ solution to a final concentration of 0.1-1 mM. The order of addition is crucial: the reducing agent should be added before the copper salt.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

-

Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM. Purify the conjugate using a suitable method for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove excess reagents and the copper catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general procedure for labeling a protein containing a strained cyclooctyne (e.g., DBCO) with an azide-functionalized probe.

Materials:

-

Cyclooctyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized probe (e.g., a fluorescent dye or biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the azide-functionalized probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

Reaction Setup: In a microcentrifuge tube, dissolve the cyclooctyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Addition of Azide Probe: Add the azide-functionalized probe to the protein solution. A 2- to 20-fold molar excess of the azide probe over the protein is typically used to ensure efficient labeling. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain protein stability.

-

Incubation: Gently mix the reaction and incubate at room temperature or 4°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the desired degree of labeling.

-

Purification: Remove the unreacted azide probe and any byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography.

-

Characterization: Characterize the labeled protein to determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the probe has a distinct absorbance).

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Role of PEG Linkers in Bioconjugation and Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene (B3416737) glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation and drug delivery, enabling the transformation of promising molecules into effective therapeutics. By covalently attaching PEG chains to drugs, proteins, peptides, or nanoparticles—a process known as PEGylation—researchers can significantly improve their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the core principles of PEGylation, the diverse landscape of PEG linker chemistry, and their critical applications in modern medicine. We delve into detailed experimental protocols, present quantitative data on the impact of PEGylation, and provide visual representations of key biological pathways and experimental workflows to equip researchers and drug development professionals with the essential knowledge for harnessing the full potential of PEG linkers.

Introduction: The Power of PEGylation

The concept of PEGylation was first introduced in the 1970s and has since evolved into a cornerstone of pharmaceutical development.[1] The attachment of PEG, a hydrophilic and biocompatible polymer, to a therapeutic agent can overcome numerous challenges, including poor solubility, rapid clearance from the body, and immunogenicity.[2][3] These modifications can lead to drugs with prolonged circulation half-lives, reduced dosing frequency, and improved patient compliance.[1][3] The success of PEGylation is underscored by the numerous FDA-approved PEGylated drugs on the market, treating a range of conditions from cancer to chronic pain.[2][3]

PEG linkers are the molecular bridges that facilitate this transformation. They are not merely inert spacers but are sophisticated chemical entities that can be tailored in terms of length, architecture (linear or branched), and functionality to achieve specific therapeutic goals.[2][4] The choice of PEG linker is a critical decision in the design of a bioconjugate, profoundly influencing its stability, bioavailability, and overall efficacy.

Fundamental Properties and Advantages of PEG Linkers

PEG linkers offer a unique combination of physicochemical properties that make them ideal for bioconjugation:

-

Water Solubility: The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, which can significantly increase the solubility of hydrophobic drugs.[5]

-

Biocompatibility: PEG is non-toxic and generally well-tolerated by the human body.[5]

-

Low Immunogenicity: The flexible PEG chain creates a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the risk of an immune response.[3][5]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can help to preserve the biological activity of the conjugated molecule.[6]

The strategic application of these properties through PEGylation confers several key advantages to therapeutic molecules:

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance, leading to a longer half-life in the bloodstream.[3][6]

-

Reduced Immunogenicity and Antigenicity: The "stealthing" effect of the PEG cloud can mask antigenic epitopes on the surface of proteins and other biologics, preventing their recognition by the immune system.[3]

-

Improved Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in vivo.[5]

-

Enhanced Solubility: PEG linkers can be used to formulate poorly water-soluble drugs for intravenous administration.[2]

-

Passive Tumor Targeting: For larger PEGylated molecules and nanoparticles, the enhanced permeability and retention (EPR) effect allows for their passive accumulation in tumor tissues with leaky vasculature.[7]

Types of PEG Linkers: A Versatile Chemical Toolbox

The versatility of PEGylation stems from the wide array of available PEG linkers, which can be broadly categorized based on their structure and functionality.

Structural Classification

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.[2]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can provide a greater shielding effect and allows for the attachment of multiple molecules.[8]

Functional Classification

-

Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules.

-

Heterobifunctional PEG Linkers: These linkers have two different reactive groups, enabling the sequential conjugation of two different molecules. This is particularly useful in constructing complex bioconjugates like antibody-drug conjugates (ADCs).

-

Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, offering high precision and homogeneity in the final conjugate.[4] Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights.[4]

Cleavable vs. Non-Cleavable PEG Linkers

A critical consideration in drug delivery is the release of the active payload at the target site. PEG linkers can be designed to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable).

-

Non-Cleavable Linkers: These form a stable bond between the drug and the delivery vehicle. The drug is typically released upon degradation of the entire conjugate within the target cell.

-

Cleavable Linkers: These contain labile bonds that are designed to be cleaved by specific triggers present at the target site, such as:

-

pH-sensitive linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.

-

Enzyme-sensitive linkers (e.g., peptides): Cleaved by specific enzymes that are overexpressed in tumor tissues.

-

Redox-sensitive linkers (e.g., disulfides): Cleaved in the reducing environment inside cells.

-

Quantitative Data on the Impact of PEGylation

The effects of PEGylation can be quantified to demonstrate its impact on various drug properties. The following tables summarize key data from the literature.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters

| Parent Molecule | PEG Molecular Weight (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |

| Interferon α-2a | 20 | ~8.5 hours | ~77 hours | ~9 | [3] |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~3.5 hours | ~15-80 hours | ~4-23 | [3] |

| Adenosine Deaminase (ADA) | 5 (multiple chains) | ~30 minutes | ~48-72 hours | ~96-144 | [3] |

| Gold Nanoparticles | 2 | 8.8 ± 0.7 h | 23.6 ± 2.3 h (monodisperse) | 2.7 | [9] |

Table 2: Impact of PEGylation on Drug Solubility

| Drug | PEG Molecular Weight (kDa) | Solubility (Unmodified) | Solubility (PEGylated) | Fold Increase in Solubility | Reference |

| Simvastatin | 6 | 8.74 µg/mL | - | - | [10] |

| Simvastatin | 12 | 8.74 µg/mL | 24.83 µg/mL | 2.8 | [10] |

| Simvastatin | 20 | 8.74 µg/mL | - | - | [10] |

Table 3: Influence of PEGylation on Immunogenicity

| Therapeutic Protein | PEGylation Status | Incidence of Anti-Drug Antibodies (ADAs) | Notes | Reference |

| Pegnivacogin | PEGylated Aptamer | 1.9% (binding), 0.4% (neutralizing) | Anti-PEG antibodies were also detected. | [11] |

| Pegfilgrastim (Neulasta®) | PEGylated G-CSF | Low incidence of non-neutralizing antibodies | Majority of ADAs were directed against the PEG moiety. | [11] |

| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Not specified | A related product showed a 5.0% incidence of neutralizing antibodies. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol for Protein PEGylation with mPEG-NHS Ester

This protocol describes the conjugation of a methoxy (B1213986) PEG N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

mPEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Preparation of mPEG-NHS Ester Solution: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.[12][13]

-

Conjugation Reaction:

-

Calculate the required volume of the mPEG-NHS ester solution to achieve the desired molar excess (typically 10-50 fold) over the protein.

-

Slowly add the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]

-

-

Quenching the Reaction: Add a small volume of quenching buffer to the reaction mixture to consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.

Protocol for Maleimide-Thiol Bioconjugation with a PEG Linker

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group (e.g., a cysteine residue) on a biomolecule.

Materials:

-

Thiol-containing biomolecule (e.g., protein with a free cysteine) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG linker

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

-

Purification system (e.g., SEC or IEX chromatography)

Procedure:

-

Reduction of Disulfide Bonds (Optional): If the target thiol is involved in a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiol. Remove the reducing agent before proceeding.

-

Preparation of Maleimide-PEG Solution: Immediately before use, dissolve the maleimide-PEG linker in DMSO or DMF.

-

Conjugation Reaction:

-